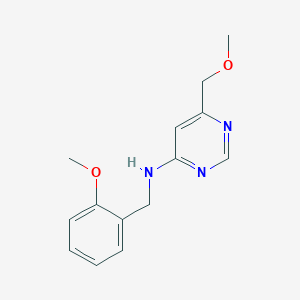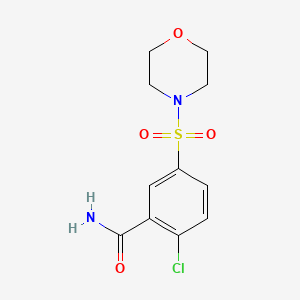![molecular formula C14H19F3N2 B5637216 1-methyl-4-[2-(trifluoromethyl)benzyl]-1,4-diazepane](/img/structure/B5637216.png)
1-methyl-4-[2-(trifluoromethyl)benzyl]-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of diazepane derivatives often involves multicomponent reactions and intramolecular cyclization processes. For example, Shaabani et al. (2009) describe a novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives, which are structurally similar to 1-methyl-4-[2-(trifluoromethyl)benzyl]-1,4-diazepane, using a one-pot, three-component condensation reaction without any catalyst or activation (Shaabani et al., 2009). Similarly, Sotoca et al. (2009) developed a stereoselective synthesis of 1,4-diazepane derivatives through a multicomponent reaction involving 1,3-dicarbonyls (Sotoca et al., 2009).
Molecular Structure Analysis
The molecular structure of diazepane derivatives has been elucidated using various techniques like X-ray diffraction analysis. Moser et al. (2004) characterized a series of 1,4-diazepanes using NMR, IR spectroscopy, and mass spectrometry, providing detailed insights into their molecular structure (Moser et al., 2004).
Chemical Reactions and Properties
Diazepanes participate in various chemical reactions, leading to the formation of structurally diverse compounds. For instance, Geng et al. (2019) reported the synthesis of benzo[e][1,4]diazepin-3-ones through a formal [4 + 2+1] annulation reaction (Geng et al., 2019). Also, Alonso et al. (2020) described the synthesis of pyrido[2,3-b][1,4]diazepin-4-ones, highlighting the versatility of diazepane derivatives in chemical synthesis (Alonso et al., 2020).
Physical Properties Analysis
The physical properties of diazepanes, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. The characterization by Moser et al. (2004) of 1,4-diazepanes as stable crystalline solids and oils provides a foundation for understanding these properties (Moser et al., 2004).
Chemical Properties Analysis
The chemical properties of diazepanes, including reactivity and stability, are determined by their molecular structure and functional groups. The studies by Shaabani et al. (2009) and Sotoca et al. (2009) contribute to the understanding of these properties, especially in the context of synthetic applications (Shaabani et al., 2009); (Sotoca et al., 2009).
Safety and Hazards
Orientations Futures
The future directions for the study and application of “1-methyl-4-[2-(trifluoromethyl)benzyl]-1,4-diazepane” and related compounds could involve further exploration of their synthesis methods , investigation of their potential applications in medicinal chemistry , and development of safer handling and disposal methods .
Propriétés
IUPAC Name |
1-methyl-4-[[2-(trifluoromethyl)phenyl]methyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2/c1-18-7-4-8-19(10-9-18)11-12-5-2-3-6-13(12)14(15,16)17/h2-3,5-6H,4,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOJPALXLAQJGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-[[2-(trifluoromethyl)phenyl]methyl]-1,4-diazepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(4-methylphenyl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5637134.png)
![1-[(3,5-dimethylisoxazol-4-yl)carbonyl]-4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5637135.png)
![2-phenyl-5-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5637140.png)
![1-[(3S*,4S*)-4-hydroxy-1-(4-methoxybenzoyl)-3-pyrrolidinyl]-4-phenyl-4-piperidinol](/img/structure/B5637154.png)
![8-(3-hydroxy-4-methoxybenzoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5637162.png)
![2-methoxy-5-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5637164.png)
![N-[3-(benzoylamino)phenyl]-3-fluorobenzamide](/img/structure/B5637176.png)

![2-({4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]benzyl}thio)pyridine](/img/structure/B5637188.png)




